N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a structurally complex molecule featuring a 1,3-oxazinan ring substituted with a benzenesulfonyl group at position 3 and an ethanediamide linker. The ethanediamide moiety bridges two aromatic systems: a benzenesulfonyl-oxazinan unit and a 2-methoxybenzyl group. This compound’s design integrates sulfonamide and amide functionalities, which are common in bioactive molecules due to their hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-11-6-5-8-16(18)14-22-20(25)21(26)23-15-19-24(12-7-13-30-19)31(27,28)17-9-3-2-4-10-17/h2-6,8-11,19H,7,12-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATSFAZGIXIMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the oxazinan ring, followed by the introduction of the phenylsulfonyl group and the methoxybenzyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the nature of the target and the pathways involved. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects : The benzenesulfonyl group in the target compound contrasts with the 4-fluoro-2-methylbenzenesulfonyl group in its structural analogue (CAS 872724-06-6). Fluorine substitution typically increases electronegativity and metabolic stability, while methyl groups enhance lipophilicity .
- Bioactivity : The 2-methoxybenzyl group, shared with N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, is associated with improved solubility and receptor binding in sulfonamide derivatives .
- Functional Divergence : Compared to N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, the target compound’s ethanediamide linker may enable dual hydrogen-bonding interactions, a feature leveraged in enzyme inhibition or metal chelation .
Physicochemical and Spectroscopic Properties
- Hydrogen Bonding : The ethanediamide linker and sulfonamide group facilitate extensive hydrogen-bonding networks, critical for crystal packing and solubility. Graph set analysis (as in Etter’s formalism) could elucidate these patterns .
- Spectroscopy : IR and NMR data for related compounds (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) show characteristic peaks:
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its structural characteristics, which include an oxazinan ring and a benzenesulfonyl group. This article provides a detailed examination of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 454.5 g/mol
- CAS Number : 872881-07-7
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, studies on oxadiazole derivatives have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with biofilm formation and bacterial transcription processes .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on similar compounds have demonstrated varying levels of cytotoxicity against human cell lines. For example, certain oxadiazoline derivatives showed minimal cytotoxic effects on normal cell lines (L929), indicating a favorable therapeutic index. The evaluation of cell viability after exposure to these compounds suggests that many do not significantly harm normal cells while exhibiting potent activity against cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of synthesized oxadiazole derivatives were tested against a panel of microbial strains. The results indicated that the most effective compound had a minimum inhibitory concentration (MIC) as low as 3.91 µg/mL against specific bacterial strains, showcasing the potential for developing new antimicrobial agents based on this class of compounds .
Case Study 2: Cytotoxicity Assessment
A detailed cytotoxicity study evaluated the effects of various concentrations of synthesized oxadiazoline derivatives on L929 cells over 24 and 48 hours. The results indicated that at certain concentrations, these compounds could enhance cell viability rather than induce toxicity, highlighting their potential as therapeutic agents with low adverse effects .
Research Findings
Research findings consistently emphasize the importance of lipophilicity in predicting the biological activity of compounds like this compound. Lipophilicity influences membrane permeability and bioavailability, which are critical factors in drug development. Studies have shown that modifications to the molecular structure can significantly alter these properties, thereby affecting overall biological activity .
Q & A
Q. What are the recommended synthetic routes for N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Use of reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation between the oxazinan and ethanediamide moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for intermediate steps to enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95% by HPLC) .
Optimization may involve adjusting stoichiometry, reaction time (e.g., reflux for 12–24 hours), and temperature (60–80°C) to maximize yields .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic analysis : Use NMR (¹H, ¹³C, DEPT-135) to confirm the benzenesulfonyl and methoxyphenyl substituents. FT-IR can validate sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity, while LC-MS confirms molecular weight .
- Thermal stability : TGA (thermogravimetric analysis) determines decomposition points, critical for storage and handling .
Q. What initial biological screening approaches are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at concentrations of 1–100 µM, using fluorescence-based or colorimetric readouts .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values .
- Solubility and permeability : Use the shake-flask method and Caco-2 cell monolayers to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
- Methodological Answer :
- Substituent variation : Systematically modify the benzenesulfonyl (e.g., 4-methoxy, 4-fluoro) and methoxyphenyl groups to assess impacts on potency and selectivity .
- Bioisosteric replacement : Replace the oxazinan ring with piperazine or morpholine derivatives to alter pharmacokinetic properties .
- QSAR modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent electronic/hydrophobic parameters with activity .
Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer :
- Assay validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) to rule out technical variability .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to identify nonspecific interactions .
- Metabolite analysis : Use LC-MS/MS to detect degradation products or active metabolites that may skew results .
Q. How can in silico methods predict this compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Glide to model binding poses with target proteins (e.g., COX-2, EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- ADMET prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
